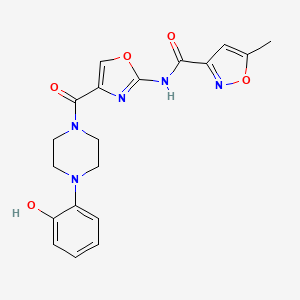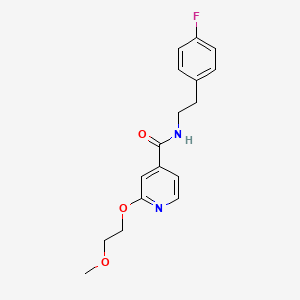![molecular formula C20H16ClN5O3 B2410136 3-(3-Chloro-4-methylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 888426-69-5](/img/structure/B2410136.png)
3-(3-Chloro-4-methylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the steps involved in the synthesis.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any interesting structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions that were used in its synthesis, as well as any other reactions it is known to participate in.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research into similar compounds has shown that triazolopyrimidine derivatives possess significant antimicrobial properties. For example, the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolopyrimidines has demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, comparing favorably with commercial antibiotics like chloramphenicol and streptomycin (Kumar et al., 2009). This suggests that modifications of the triazolopyrimidine core, such as in the compound of interest, could lead to the development of new antibacterial agents.
Antioxidant Activity
The antioxidant properties of triazolopyrimidines have also been explored, indicating the potential for these compounds in oxidative stress-related therapies. The synthesis and evaluation of a series of triazolopyrimidines revealed their capacity for mitigating oxidative damage, further highlighting the compound's potential application in medicinal chemistry for treating diseases associated with oxidative stress (Gilava et al., 2020).
Antiasthmatic Potential
Triazolopyrimidines have been identified as potential antiasthma agents through the inhibition of mediator release in human basophil histamine release assays. This research demonstrates the ability of certain triazolopyrimidines to act as mediator release inhibitors, suggesting a new avenue for asthma treatment research (Medwid et al., 1990).
Anticancer Activity
The investigation into triazolopyrimidine derivatives has extended into anticancer research, with certain compounds exhibiting inhibitory effects on cancer cell growth. This points to the compound's potential utility in developing novel anticancer therapies (Hafez & El-Gazzar, 2009).
Antimalarial Effects
Moreover, triazolopyrimidines have demonstrated antimalarial effects, offering a promising approach to combating malaria. The synthesis of specific triazolopyrimidine derivatives has yielded compounds with activity against Plasmodium berghei in mice, suggesting the potential of these compounds in antimalarial drug development (Werbel et al., 1973).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, as well as appropriate handling and disposal procedures.
Orientations Futures
This would involve a discussion of potential future research directions involving the compound. This could include potential applications, further studies to elucidate its properties, or modifications to its structure to improve its performance.
I hope this general information is helpful! If you have any more specific questions, feel free to ask.
Propriétés
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-12-3-6-14(9-16(12)21)26-19-18(23-24-26)20(28)25(11-22-19)10-17(27)13-4-7-15(29-2)8-5-13/h3-9,11H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHOBPOHJVGGBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)OC)N=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

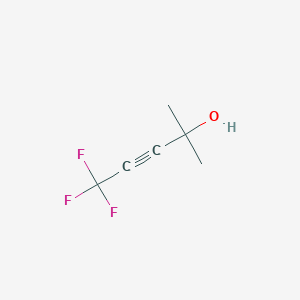
![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2410056.png)
![6-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2410057.png)
![N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2410061.png)
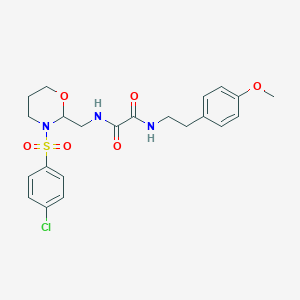
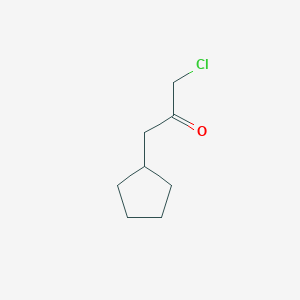
![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)
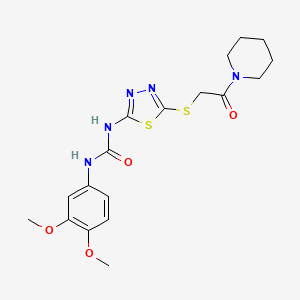
![Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate](/img/structure/B2410070.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2410071.png)
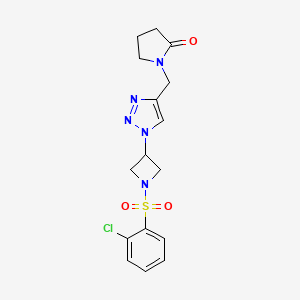
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)
